![molecular formula C20H21ClN4O B3032469 3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one CAS No. 1951439-42-1](/img/structure/B3032469.png)
3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one
Overview
Description
The compound appears to be a derivative of the pyrazolo[3,4-c]isoquinoline class, which is a fused heterocyclic system that has garnered interest due to its potential biological activities. The specific structure mentioned includes a 2-chloropyridin-4-ylmethyl group and a cyclobutyl group attached to the core pyrazolo[3,4-c]isoquinoline scaffold.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-c]isoquinoline derivatives has been explored in various studies. For instance, one study describes the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which are structurally related to the compound of interest, using a heterogeneous nanocatalyst . Although the exact synthesis of the compound is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-c]isoquinoline derivatives has been characterized in some studies using X-ray analysis . This technique allows for the determination of the precise three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Alkylation reactions of pyrazolo[3,4-c]isoquinoline derivatives have been reported, where the alkylation occurs at the nitrogen atom in the 3-position of the hexahydropyrazolo[3,4-c]isoquinoline . This suggests that the nitrogen atoms in the pyrazolo[3,4-c]isoquinoline core are reactive sites that can be modified to produce various derivatives, including potentially the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the chloropyridinyl and cyclobutyl groups. Schiff bases related to the compound have been synthesized and characterized, providing insights into their electronic and structural properties through various spectroscopic techniques . These properties are essential for understanding the behavior of the compound in different environments and its potential interactions with biological molecules.
Relevant Case Studies
Case studies involving the biological activities of related compounds have been reported. For example, the anti-inflammatory activities of Schiff base ligands and their metal complexes have been studied, indicating potential therapeutic applications . Additionally, the synthesis of a potent cyclin-dependent kinase 1 (CDK1) inhibitor that shares a similar pyrazolo[1,2-b]pyridine moiety suggests that the compound of interest may also possess interesting biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Alkylation : This compound is involved in the synthesis and alkylation of pyrazolo[3,4-c]isoquinolines, where the structure of related compounds was proven through X-ray analysis, indicating its utility in structural chemistry and molecular synthesis (Dyachenko, Vovk, & Rusanov, 2013).
Chemical Reactivity and Molecular Structure : The compound is also involved in the study of molecular and crystal structure, specifically in the context of 1-alkyl-(aryl)-4-cyano-3-dicyanomethylene-substituted carbo[c]fused pyridines, showcasing its relevance in understanding molecular interactions and structural chemistry (Dyachenko, Vovk, & Rusanov, 2013).
Regioselective Alkylation : Research has explored its role in the regioselective alkylation of substituted 1H-pyrazolo[3,4-c]isoquinolin-1-ones, demonstrating its importance in facilitating selective chemical reactions, which is crucial in synthetic chemistry and drug design (Sukach & Dyachenko, 2015).
Biological and Pharmaceutical Research
Anticonvulsant Properties : The compound is part of a study on the synthesis and anticonvulsant activity of Pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and Pyrazolo[3,4-c]isoquinoline derivatives, highlighting its potential use in developing anticonvulsant medications (Paronikyan, Sirakanyan, Noravyan, Paronikyan, & Dzhagatspanyan, 2004).
Insecticidal Activity : A study on the synthesis, crystal structure, and insecticidal activity of related compounds showed excellent insecticidal activity against Plutella xylostella, indicating potential applications in agriculture or pest control (Cong, Jiang, & Cheng, 2021).
Antimalarial Potential : It has been utilized in the synthesis and evaluation of novel quinoline-pyrazolopyridine derivatives with considerable potent antimalarial activity, both in vitro and in vivo, suggesting its role in the development of new antimalarial therapies (Saini, Jain, Kumar, & Jain, 2016).
properties
IUPAC Name |
3-[(2-chloropyridin-4-yl)methyl]-1-cyclobutyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-c]isoquinolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-16-10-12(8-9-22-16)11-25-19-17(18(24-25)13-4-3-5-13)14-6-1-2-7-15(14)20(26)23-19/h8-10,13H,1-7,11H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGZSDSBKTUKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(NC2=O)N(N=C3C4CCC4)CC5=CC(=NC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110718 | |
Record name | 5H-Pyrazolo[3,4-c]isoquinolin-5-one, 3-[(2-chloro-4-pyridinyl)methyl]-1-cyclobutyl-3,4,6,7,8,9-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one | |
CAS RN |
1951439-42-1 | |
Record name | 5H-Pyrazolo[3,4-c]isoquinolin-5-one, 3-[(2-chloro-4-pyridinyl)methyl]-1-cyclobutyl-3,4,6,7,8,9-hexahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrazolo[3,4-c]isoquinolin-5-one, 3-[(2-chloro-4-pyridinyl)methyl]-1-cyclobutyl-3,4,6,7,8,9-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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